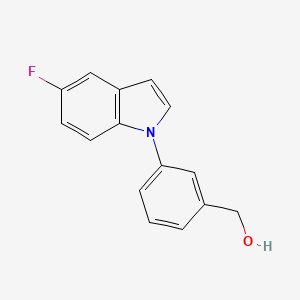
(3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(5-Fluoro-1H-indol-1-yl)phényl)méthanol: est un composé chimique qui présente un fragment d'indole fluoré lié à un groupe phénylméthanol
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du (3-(5-Fluoro-1H-indol-1-yl)phényl)méthanol implique généralement la réaction du 5-fluoroindole avec un halogénure de benzyle approprié dans des conditions basiques. La réaction peut être réalisée en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium dans un solvant aprotique comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO). Le mélange réactionnel est généralement chauffé pour favoriser la formation du produit souhaité.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et l'optimisation des conditions de réaction peuvent améliorer le rendement et la pureté du produit. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sur colonne sont utilisées pour obtenir le composé final à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: (3-(5-Fluoro-1H-indol-1-yl)phényl)méthanol peut subir des réactions d'oxydation pour former les dérivés aldéhydes ou acides carboxyliques correspondants.
Réduction: Le composé peut être réduit pour former le dérivé indoline correspondant.
Substitution: L'atome de fluor sur le cycle indole peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courantes:
Oxydation: Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction: Réactifs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution: Nucléophiles tels que les amines ou les thiols en présence d'un catalyseur approprié.
Principaux produits formés:
Oxydation: Formation d'aldéhydes ou d'acides carboxyliques.
Réduction: Formation de dérivés d'indoline.
Substitution: Formation de dérivés d'indole substitués.
Applications de la recherche scientifique
Chimie:
- Utilisé comme brique de base dans la synthèse de molécules organiques plus complexes.
- Employé dans le développement de nouveaux matériaux aux propriétés électroniques uniques.
Biologie:
- Investigé pour son potentiel en tant que molécule biologiquement active dans la découverte de médicaments.
- Étudié pour ses interactions avec diverses cibles biologiques.
Médecine:
- Exploré pour ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles neurologiques.
- Évalué pour ses propriétés anti-inflammatoires et anticancéreuses.
Industrie:
- Utilisé dans la production de produits chimiques de spécialité et de matériaux de pointe.
- Appliqué dans le développement de nouveaux polymères et revêtements.
Mécanisme d'action
Le mécanisme d'action du (3-(5-Fluoro-1H-indol-1-yl)phényl)méthanol implique son interaction avec des cibles moléculaires spécifiques. Le fragment d'indole fluoré peut interagir avec diverses enzymes et récepteurs, modulant leur activité. Le composé peut également influencer les voies de signalisation impliquées dans la croissance cellulaire, la différenciation et l'apoptose.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique electronic properties.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Evaluated for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol involves its interaction with specific molecular targets. The fluorinated indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires:
5-Fluoroindole: Partage le noyau d'indole fluoré mais n'a pas le groupe phénylméthanol.
Indole-3-carbinol: Contient un cycle indole avec un groupe méthanol mais n'est pas fluoré.
3-(1H-Indol-1-yl)phénylméthanol: Structure similaire mais sans l'atome de fluor.
Unicité:
- La présence de l'atome de fluor améliore la stabilité et la bioactivité du composé.
- La combinaison des groupes indole et phénylméthanol confère des propriétés électroniques et stériques uniques, ce qui en fait une brique de base polyvalente pour diverses applications.
Propriétés
Formule moléculaire |
C15H12FNO |
|---|---|
Poids moléculaire |
241.26 g/mol |
Nom IUPAC |
[3-(5-fluoroindol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12FNO/c16-13-4-5-15-12(9-13)6-7-17(15)14-3-1-2-11(8-14)10-18/h1-9,18H,10H2 |
Clé InChI |
IBLHASHQGUBNKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


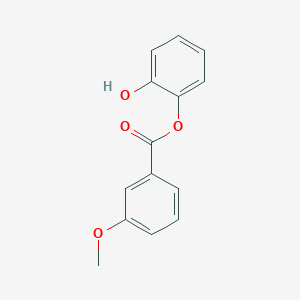
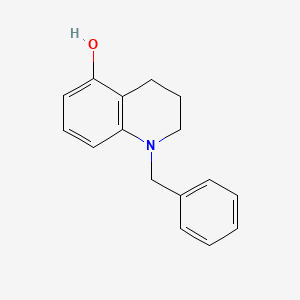





![tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11871901.png)

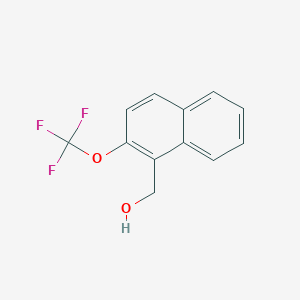
![Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)
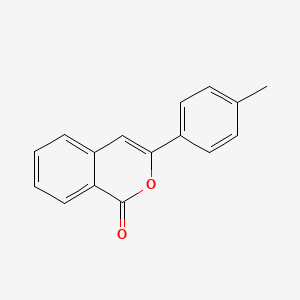
![7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11871939.png)

